molecular formula C16H11Cl2N3O2 B10984805 N-(2,4-dichlorophenyl)-2-(4-hydroxyphthalazin-1-yl)acetamide

N-(2,4-dichlorophenyl)-2-(4-hydroxyphthalazin-1-yl)acetamide

Cat. No.: B10984805
M. Wt: 348.2 g/mol
InChI Key: UMOGJUGCWFARNQ-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-(4-hydroxyphthalazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of phthalazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-(4-hydroxyphthalazin-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichloroaniline and 4-hydroxyphthalazinone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents, catalysts, and specific temperature and pressure settings.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, automated systems, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-(4-hydroxyphthalazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects can be explored for the treatment of various diseases.

    Industry: It may find applications in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-(4-hydroxyphthalazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to specific enzymes, receptors, or proteins, modulating their activity.

    Pathways Involved: The compound’s effects may be mediated through various biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,4-dichlorophenyl)-2-(4-hydroxyphthalazin-1-yl)acetamide include other phthalazinone derivatives, such as:

  • N-(2-chlorophenyl)-2-(4-hydroxyphthalazin-1-yl)acetamide
  • N-(4-chlorophenyl)-2-(4-hydroxyphthalazin-1-yl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H11Cl2N3O2

Molecular Weight

348.2 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide

InChI

InChI=1S/C16H11Cl2N3O2/c17-9-5-6-13(12(18)7-9)19-15(22)8-14-10-3-1-2-4-11(10)16(23)21-20-14/h1-7H,8H2,(H,19,22)(H,21,23)

InChI Key

UMOGJUGCWFARNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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